1-(2-methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-2-amine
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Overview
Description
1-(2-Methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 2-methylpropyl group and a 3-methyltriazol-4-ylmethyl group. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with 2-Methylpropyl Group: The imidazole ring is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the 3-Methyltriazol-4-ylmethyl Group: The final step involves the click chemistry reaction between an azide and an alkyne to form the triazole ring, followed by the attachment of this triazole moiety to the imidazole ring via a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or triazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxidized imidazole or triazole derivatives.
Reduction: Reduced imidazole or triazole derivatives.
Substitution: Various substituted imidazole or triazole compounds.
Scientific Research Applications
1-(2-Methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-2-amine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The imidazole and triazole rings facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
1-(2-Methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazole: Similar structure but lacks the amine group.
1-(2-Methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
1-(2-Methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-4-amine: Similar structure but with the amine group at a different position.
Uniqueness: 1-(2-Methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both imidazole and triazole rings enhances its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
1-(2-methylpropyl)-N-[(3-methyltriazol-4-yl)methyl]imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6/c1-9(2)8-17-5-4-12-11(17)13-6-10-7-14-15-16(10)3/h4-5,7,9H,6,8H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLDWQIBNNVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1NCC2=CN=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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